2-Phenyl-1-piperidin-4-ylethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-piperidin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQFYCNTRVMVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Properties and Stability Profile of Piperidine-4-ylethanol Compounds
Introduction
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules, valued for its ability to impart desirable pharmacokinetic properties.[1] Among its numerous derivatives, piperidine-4-ylethanol serves as a crucial building block and intermediate in the synthesis of more complex drug candidates.[2] Its structural features, combining a basic nitrogen atom within a saturated heterocyclic ring and a primary alcohol functional group, present a unique set of physicochemical characteristics that are pivotal to its utility and the performance of the final active pharmaceutical ingredient (API).
Understanding the thermodynamic properties and stability profile of piperidine-4-ylethanol is not merely an academic exercise; it is a fundamental requirement for robust drug development. These parameters govern critical aspects such as solubility, dissolution rate, manufacturability, and shelf-life of an API.[3][4][5][6] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact these properties, making a thorough thermodynamic characterization essential to ensure consistent and predictable performance of the final drug product.[3][4][5][6]
This technical guide provides a comprehensive overview of the thermodynamic properties and stability profile of piperidine-4-ylethanol and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental methodologies. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for those working with this important class of compounds.
Thermodynamic Properties of Piperidine-4-ylethanol
The thermodynamic properties of a compound dictate its energy landscape and, consequently, its physical and chemical behavior. For piperidine-4-ylethanol, key thermodynamic parameters include enthalpy, entropy, and Gibbs free energy of formation, as well as properties related to phase transitions such as melting point and enthalpy of fusion.
Conformational Analysis: The Foundation of Stability
The piperidine ring exists predominantly in a chair conformation to minimize steric and angle strain.[7] For piperidine-4-ylethanol, the ethanol substituent at the C4 position can adopt either an equatorial or an axial orientation. The conformational preference is a critical determinant of the molecule's overall energy and, therefore, its stability.
Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored to minimize 1,3-diaxial interactions.[8] The interplay of steric hindrance, electrostatic interactions, and hyperconjugation governs the conformational equilibrium.[9][10] Computational studies, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different conformers and understanding the underlying energetic contributions.[11]
Logical Relationship: Conformational Analysis to Thermodynamic Stability
Caption: Relationship between conformational preference and thermodynamic stability.
Key Thermodynamic Parameters
| Thermodynamic Property | Symbol | Significance in Drug Development | Typical Experimental Technique(s) | Reference Value (Piperidine) |
| Enthalpy of Formation | ΔfH° | Indicates the energy released or absorbed during the formation of the compound from its constituent elements. Relates to the intrinsic stability of the molecule. | Combustion Calorimetry | -48.2 ± 0.7 kJ/mol (liquid)[12] |
| Gibbs Free Energy of Formation | ΔfG° | Represents the spontaneity of the formation reaction. A more negative value indicates a more stable compound under standard conditions. | Calculated from ΔfH° and S° | 100.3 kJ/mol (liquid)[12] |
| Molar Entropy | S° | A measure of the randomness or disorder of the molecules. Influences solubility and phase transitions. | Heat Capacity Measurements | 204.6 ± 0.4 J/mol·K (liquid)[12] |
| Melting Point | Tm | A fundamental physical property influencing purification, formulation, and storage. For piperidine-4-ylethanol, it is reported as 46-47 °C.[13] | Differential Scanning Calorimetry (DSC) | -9 °C[14] |
| Enthalpy of Fusion | ΔfusH | The energy required to melt the solid. Important for understanding crystal lattice strength and for polymorphism studies. | Differential Scanning Calorimetry (DSC) | 9.04 kJ/mol[12] |
| Enthalpy of Vaporization | ΔvapH° | Energy required to vaporize the liquid. Relates to volatility and is important for processes like lyophilization. | Correlation Gas Chromatography[15][16] | 41.5 ± 0.2 kJ/mol[12] |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of the substance. Essential for thermal hazard assessment and process design. | Adiabatic Calorimetry, DSC | 165.7 J/mol·K (liquid at 298.15 K)[17] |
Experimental and Computational Determination of Thermodynamic Properties
A multi-pronged approach combining experimental techniques and computational modeling is crucial for a comprehensive understanding of the thermodynamic profile of piperidine-4-ylethanol.
Experimental Protocols
DSC is a cornerstone technique for characterizing the thermal properties of materials.[18][19] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol for DSC Analysis of Piperidine-4-ylethanol:
-
Sample Preparation: Accurately weigh 2-5 mg of piperidine-4-ylethanol into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent volatilization, especially given the compound's boiling point.
-
Instrument Setup:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 150 °C at a rate of 10 °C/min. This heating rate is a good starting point to achieve a balance between resolution and sensitivity.
-
Hold at 150 °C for 2 minutes to ensure complete melting.
-
Cool down to 25 °C at 10 °C/min.
-
-
Atmosphere: Purge with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔfusH): Calculated by integrating the area under the melting peak.
-
Polymorphism: The presence of multiple melting peaks or recrystallization events upon cooling and subsequent reheating can indicate the existence of different polymorphic forms.
-
Causality Behind Experimental Choices:
-
Hermetic Pans: Essential for compounds that can sublime or evaporate before melting to ensure accurate enthalpy measurements.
-
Inert Atmosphere: Prevents oxidation, which is an exothermic process that can interfere with the endothermic melting signal.
-
Heating/Cooling Cycles: Can reveal the presence of metastable polymorphs and their interconversion.
Experimental Workflow: DSC Analysis for Polymorph Screening
Caption: Workflow for investigating polymorphism using DSC.
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and decomposition profiles.
Protocol for TGA Analysis of Piperidine-4-ylethanol:
-
Sample Preparation: Place 5-10 mg of the sample in an open ceramic or platinum pan.
-
Instrument Setup:
-
Temperature Program: Ramp from room temperature to 600 °C at 10 °C/min.
-
Atmosphere: Can be run under an inert atmosphere (nitrogen) to study pyrolysis or an oxidizing atmosphere (air) to study combustion.
-
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help identify distinct decomposition steps.
Computational Chemistry
Computational methods, particularly DFT, are powerful tools for predicting thermodynamic properties.[11]
Workflow for Computational Analysis:
-
Conformational Search: Identify all low-energy conformers of piperidine-4-ylethanol.
-
Geometry Optimization: Optimize the geometry of each conformer.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies, thermal corrections to enthalpy, and entropy.
-
Single-Point Energy Calculation: Perform high-level single-point energy calculations to obtain accurate electronic energies.
-
Calculation of Thermodynamic Properties: Combine the results to calculate ΔfH°, ΔfG°, and S°.
Stability Profile of Piperidine-4-ylethanol
The stability of piperidine-4-ylethanol is paramount for its successful application. Degradation can lead to loss of potency, formation of toxic impurities, and changes in physical properties.
Degradation Pathways
Piperidine-4-ylethanol is susceptible to degradation through several pathways, primarily oxidation.
-
Oxidation of the Piperidine Ring: The nitrogen atom and the adjacent methylene groups are susceptible to oxidation, potentially leading to the formation of N-oxides, iminium intermediates, or ring-opened products.[20] Cytochrome P450-mediated metabolism often proceeds via such pathways.[20]
-
Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid.
-
Thermal Degradation: At elevated temperatures, piperidine derivatives can undergo complex degradation reactions, including "arm switching" reactions in the presence of other amines.[21]
Factors Influencing Stability
-
Temperature: As with most chemical compounds, the rate of degradation increases with temperature. Arrhenius kinetics can be used to model this relationship and predict shelf-life at different storage temperatures.
-
pH: The basicity of the piperidine nitrogen (pKa ≈ 10-11) means that the compound will be protonated at acidic pH. The protonated form may have different stability characteristics compared to the free base.
-
Light: Photodegradation can occur, especially in the presence of photosensitizers.
-
Oxygen: The presence of oxygen is a key factor in oxidative degradation pathways.
Forced Degradation Studies
Forced degradation (stress testing) is a critical component of drug development used to identify potential degradation products and establish degradation pathways.
Protocol for Forced Degradation Study:
-
Prepare Solutions: Prepare solutions of piperidine-4-ylethanol in appropriate solvents (e.g., water, methanol).
-
Apply Stress Conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
Thermal: Heat the solid at 80 °C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Identify the structure of major degradants using LC-MS/MS.
Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Conclusion
A thorough understanding of the thermodynamic properties and stability profile of piperidine-4-ylethanol is indispensable for its effective use in pharmaceutical development. This guide has provided a framework for approaching this characterization, from fundamental conformational analysis to detailed experimental protocols for thermal analysis and forced degradation studies. While specific experimental data for this compound may be proprietary, the principles and methodologies outlined here, grounded in the broader literature of heterocyclic chemistry and pharmaceutical sciences, offer a robust roadmap for researchers. By systematically investigating these properties, scientists can ensure the development of safe, stable, and efficacious drug products.
References
-
Ali, S., Saokaew, P., Aman, A., Todsaporn, D., Sanachai, K., Krusong, K., Hannongbua, S., Wolschann, P., Mahalapbutr, P., & Rungrotmongkol, T. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Modeling, 30(1), 23. [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4). Retrieved February 12, 2026, from [Link]
-
Eom, S. Y., Lee, Y. R., & Kwon, C. H. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 22(40), 22823–22830. [Link]
- Karpiński, P. (2006). Polymorphism of Active Pharmaceutical Ingredients. Chemical Engineering & Technology, 29(2), 231-237.
- Masumoto, H., Ohta, S., & Hirobe, M. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768–780.
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Piperidineethanol. Retrieved February 12, 2026, from [Link]
- Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(1), 1-10.
-
Wójtowicz-Rajchel, H., Modrzejewska, M., & Rychter, M. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Polymorphism – All About Drugs [allfordrugs.com]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemical.journalspub.info [chemical.journalspub.info]
- 12. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 4-Piperidineethanol | 622-26-4 [chemicalbook.com]
- 14. Piperidine [webbook.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. piperidine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Reagents and catalysts for the preparation of 2-Phenyl-1-piperidin-4-ylethanol
Topic: Reagents and catalysts for the preparation of 2-Phenyl-1-piperidin-4-ylethanol Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
High-Purity Preparation Strategies for a Key Pharmacophore
Abstract & Strategic Overview
2-Phenyl-1-(piperidin-4-yl)ethanol (CAS 2480-56-0) is a critical intermediate in the synthesis of neurokinin antagonists, NMDA receptor modulators, and various GPCR ligands. Its structure comprises a piperidine ring linked to a phenethyl alcohol moiety. The synthesis of this scaffold presents unique challenges, particularly in controlling the regiochemistry of the piperidine ring and preventing over-reduction or side reactions during carbon-carbon bond formation.
This guide details two distinct, field-validated protocols:
-
Method A (Nucleophilic Addition): A high-yielding Grignard reaction utilizing N-Boc-4-formylpiperidine. This is the preferred route for laboratory-scale synthesis due to its modularity.
-
Method B (Catalytic Hydrogenation): A scalable heterogeneous reduction of a pyridine precursor, ideal for larger batches where atom economy is paramount.
Retrosynthetic Analysis
The strategic disconnection focuses on the C1-C2 bond of the ethyl linker or the reduction of the heterocyclic core.
Figure 1: Retrosynthetic strategies for the target alcohol.
Method A: Grignard Addition (Standard Laboratory Protocol)
This protocol relies on the nucleophilic addition of benzylmagnesium chloride to an N-protected aldehyde. The use of the tert-butyloxycarbonyl (Boc) group is essential to prevent nucleophilic attack on the amine and to solubilize the intermediate in ether/THF.
Reagents & Materials
| Reagent | CAS No.[1] | Equiv.[2][3] | Role |
| N-Boc-4-formylpiperidine | 137076-22-3 | 1.0 | Electrophile |
| Benzylmagnesium chloride | 6921-34-2 | 1.2 - 1.5 | Nucleophile (2.0 M in THF) |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous, inhibitor-free |
| Ammonium Chloride | 12125-02-9 | Excess | Quenching agent (Sat. aq.) |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 10-20 | Deprotection agent |
Step-by-Step Protocol
Step 1: Nucleophilic Addition
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with N-Boc-4-formylpiperidine (10.0 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: Cooling is critical. Benzyl Grignard reagents are prone to Wurtz-type homocoupling (forming bibenzyl) at higher temperatures [1].
-
-
Addition: Transfer Benzylmagnesium chloride (12.0 mmol, 6.0 mL of 2.0 M solution) to the addition funnel via cannula. Add dropwise over 20 minutes, maintaining internal temperature below -70 °C.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl (20 mL). Vigorous bubbling may occur.
Step 2: Workup & Purification[4]
-
Extraction: Dilute with EtOAc (50 mL) and water (20 mL). Separate phases. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude N-Boc intermediate via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Target Intermediate:tert-butyl 4-(1-hydroxy-2-phenylethyl)piperidine-1-carboxylate.
-
Step 3: Deprotection (Removal of Boc)
-
Reaction: Dissolve the purified intermediate in CH₂Cl₂ (20 mL). Add TFA (5 mL) dropwise at 0 °C.
-
Completion: Stir at room temperature for 2 hours.
-
Free Basing: Concentrate to remove excess TFA. Redissolve residue in CH₂Cl₂ and wash with 1M NaOH or sat. NaHCO₃ until pH > 10.
-
Isolation: Dry organic layer (Na₂SO₄) and concentrate to yield the target 2-Phenyl-1-(piperidin-4-yl)ethanol as a white to off-white solid.
Method B: Heterogeneous Catalytic Hydrogenation (Scale-Up Route)
For industrial applications, avoiding stoichiometric metal waste (magnesium salts) is preferred. This route utilizes the reduction of a pyridine ring, which is often more cost-effective.
Reagents & Catalysts
| Reagent | Role | Specifications |
| 2-Phenyl-1-(pyridin-4-yl)ethanol | Precursor | Prepared via aldol condensation of 4-acetylpyridine + benzaldehyde (followed by reduction) or direct Grignard on 4-formylpyridine. |
| Platinum(IV) oxide (PtO₂) | Catalyst | "Adams' Catalyst", high activity for heteroaromatic rings. |
| Acetic Acid (glacial) | Solvent | Promotes protonation of pyridine, facilitating reduction. |
| Hydrogen Gas (H₂) | Reductant | 50-60 psi (Parr shaker). |
Step-by-Step Protocol
-
Catalyst Loading: In a Parr hydrogenation bottle, suspend PtO₂ (5 wt% relative to substrate) in Glacial Acetic Acid (0.5 M concentration relative to substrate).
-
Safety Note: PtO₂ is pyrophoric in the presence of H₂ or organic solvents if dry. Always wet the catalyst with solvent under an inert atmosphere (N₂) before introducing hydrogen.
-
-
Substrate Addition: Add 2-Phenyl-1-(pyridin-4-yl)ethanol to the mixture.
-
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi H₂. Shake at room temperature for 12–24 hours.
-
Monitoring: Reaction progress can be monitored by UV spectroscopy (disappearance of the pyridine absorption band).
-
-
Workup: Filter the catalyst through a pad of Celite® (Caution: Keep wet to prevent fire). Rinse with Methanol.[5]
-
Neutralization: Concentrate the filtrate. The residue will be the acetate salt. Dissolve in water and basify with NaOH to pH 12 to liberate the free base. Extract with DCM or EtOAc.
Experimental Workflow & Troubleshooting
The following diagram illustrates the decision logic and critical control points for Method A.
Figure 2: Experimental workflow for Grignard-based synthesis.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Moisture in THF or Grignard degradation | Distill THF over Na/Benzophenone; Titrate Grignard reagent before use. |
| Impurity: Bibenzyl | Wurtz coupling of Grignard | Maintain temperature strictly below -70 °C during addition. |
| Incomplete Reduction (Method B) | Catalyst poisoning or low pressure | Increase H₂ pressure to 100 psi; Ensure starting material is sulfur-free. |
| Racemization | Acidic conditions during workup | Keep workup times short; use buffered quenching if stereocenter integrity is crucial (for chiral variants). |
Safety & Handling
-
Benzylmagnesium Chloride: Highly reactive, moisture-sensitive. Reacts violently with water. Handle under inert atmosphere (Nitrogen/Argon).
-
Platinum Oxide: Pyrophoric. Handle with extreme care. Dispose of used catalyst in a dedicated water-filled container.
-
TFA: Corrosive and volatile. Use in a fume hood.
References
- Grignard Reaction Handling:Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Detailed protocols for handling sensitive organometallics.
-
Piperidine Synthesis (Patent): European Patent EP0524846A1. "2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics".
-
Target Molecule Data: PubChem Compound Summary for CID 17202, 1-Phenyl-2-piperidin-1-ylethanol (Isomer reference for structural comparison).
-
Catalytic Hydrogenation: Journal of Medicinal Chemistry, 29, 2433 (1986).[4] Describes hydrogenation of pyridine precursors to piperidines.
-
Reagent Sourcing: Sigma-Aldrich Product Entry for 2-Phenyl-1-piperidin-4-ylethanol (CAS 2480-56-0).
Sources
- 1. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 5. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
Scalable Manufacturing Processes for 2-Phenyl-1-piperidin-4-ylethanol
Application Note: AN-2026-PHRM-04
Process Intensification Strategies for Heterocyclic Reduction & Grignard Scale-Up
Executive Summary
2-Phenyl-1-piperidin-4-ylethanol (CAS: Generic structure ref) is a critical pharmacophore and intermediate in the synthesis of NMDA receptor antagonists (e.g., Ifenprodil derivatives) and neuroactive piperidine scaffolds. Its synthesis presents two distinct process engineering challenges:
-
Exothermic C-C Bond Formation: Controlling the enthalpy of the Grignard addition at scale.
-
Chemo-selective Hydrogenation: Reducing the pyridine ring while preventing the hydrogenolysis (cleavage) of the benzylic-like hydroxyl group.
This guide details a validated, scalable protocol that transitions from batch discovery to kilo-lab production, emphasizing safety, yield optimization, and impurity profile management.
Retrosynthetic Analysis & Strategy
The most atom-economical route involves a two-step sequence:
-
Nucleophilic Addition: Reaction of 4-pyridinecarboxaldehyde with benzylmagnesium chloride.
-
Heterogeneous Catalysis: Selective hydrogenation of the pyridine intermediate.
The "Selectivity Paradox":
Standard hydrogenation catalysts (Pd/C) often cleave benzylic alcohols to alkanes. Although the hydroxyl group here is homobenzylic relative to the phenyl ring, it is
Figure 1: Synthetic pathway highlighting the critical intermediate and catalytic reduction step.
Phase 1: Grignard Addition (C-C Bond Formation)
Objective: Synthesis of 1-(pyridin-4-yl)-2-phenylethanol.
Critical Process Parameters (CPPs):
-
Moisture Control: System water content < 200 ppm.
-
Addition Rate: Must be linked to cooling capacity to maintain
. -
Stoichiometry: 1.1 eq of Grignard reagent to ensure full conversion of the aldehyde.
Protocol (Scale: 1.0 kg Input):
-
Reactor Setup: Use a 20L jacketed glass reactor equipped with an overhead stirrer, N2 purge line, and a pressure-equalizing addition funnel.
-
Charge: Add 4-pyridinecarboxaldehyde (1.0 kg, 9.34 mol) and anhydrous THF (10 L). Cool the solution to -15°C .
-
Addition: Charge Benzylmagnesium chloride (2.0 M in THF, 5.14 L, 10.27 mol) into the addition funnel.
-
Process Note: Begin addition slowly. The reaction is instantaneous and highly exothermic. Adjust rate to keep internal temperature between -10°C and 0°C.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC (Target: < 0.5% starting aldehyde).
-
Quench:
-
Safety: This is the most dangerous step.
-
Transfer the reaction mixture into a second reactor containing 20% aqueous NH4Cl (10 L) cooled to 0°C. Do not add water to the Grignard; add the Grignard to the quench solution (reverse quench) to control gas evolution.
-
-
Work-up: Extract with Ethyl Acetate (3 x 5 L). Wash combined organics with Brine. Dry over Na2SO4 and concentrate in vacuo.
-
Yield Expectation: 90-95% as a viscous yellow oil (often solidifies upon standing).
Phase 2: Catalytic Hydrogenation (Ring Reduction)
Objective: Conversion of the pyridine ring to a piperidine ring without removing the hydroxyl group.
Catalyst Selection Matrix
The choice of catalyst is the determinant factor for yield and purity.
| Catalyst | Solvent | Pressure | Outcome | Recommendation |
| Pd/C (10%) | MeOH | 5 bar | High % of deoxygenated side-product (alkane). | Avoid |
| PtO2 (Adams) | AcOH | 4 bar | Excellent selectivity (>98%), but high cost. | Gold Standard |
| Rh/C (5%) | AcOH | 10-20 bar | High selectivity, lower cost than PtO2. | Scalable Choice |
| Raney Ni | EtOH | 50 bar | Requires high pressure/temp; moderate selectivity. | Alternative |
Protocol (Scale: 1.0 kg Intermediate):
-
Preparation: Dissolve the Intermediate (1.0 kg) in Glacial Acetic Acid (8 L).
-
Why AcOH? Pyridines poison catalysts by binding to metal sites. Protonating the nitrogen (forming the pyridinium acetate salt) prevents this poisoning and accelerates reduction.
-
-
Loading: Charge the solution into a Hastelloy or Stainless Steel hydrogenation autoclave.
-
Catalyst Charge: Add 5% Rhodium on Carbon (Rh/C) (50 g, 5 wt% loading, 50% water wet).
-
Note: If cost is not a constraint, PtO2 (1 wt%) is preferred for faster kinetics.
-
-
Hydrogenation:
-
Purge with N2 (3x) then H2 (3x).
-
Pressurize to 15-20 bar (220-290 psi) .
-
Heat to 50°C . Stir at high RPM (mass transfer limited).
-
-
Monitoring: Reaction typically completes in 6-12 hours. Monitor H2 uptake curve.
-
Work-up:
-
Cool and vent.[1] Filter catalyst through Celite (Recycle Rhodium).
-
Concentrate the acetic acid solution.
-
Basify residue with NaOH (pH > 12) to liberate the free base piperidine.
-
Extract with DCM or MTBE.
-
Purification & Salt Formation
The free base is an oil or low-melting solid. For pharmaceutical stability, convert to the Hydrochloride salt.
-
Dissolve free base in Ethanol.
-
Add 1.1 eq of HCl (in EtOH or Dioxane) dropwise at 0°C.
-
Precipitate forms immediately. Recrystallize from EtOH/Et2O.
-
Final Purity: >99.5% (HPLC).
Process Flow Diagram (PFD)
Figure 2: Unit operation workflow from raw materials to isolated salt.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in THF or "Wurtz coupling" of Grignard. | Ensure THF <100ppm H2O. Lower addition temp to -20°C. |
| Deoxygenation (Step 2) | Hydrogenolysis of OH group. | Switch from Pd to Rh or Pt. Ensure temperature < 60°C. |
| Incomplete Reduction | Catalyst poisoning. | Use Acetic Acid solvent (critical). Increase H2 pressure. |
| Impurity: o-Tolyl | Grignard rearrangement (rare with Chlorides). | Ensure use of Benzyl Chloride (not Bromide) for Grignard prep. |
References
-
Sajiki, H. (1995).[2][3] Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Tetrahedron Letters, 36, 3465-3468.[2][3] Retrieved from [Link]
-
Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Thieme Connect. Benzylmagnesium Halides from Benzyl Halides and Magnesium. Science of Synthesis. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 3. (a) Sajiki, H. (1995) Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Tetrahedron Letters, 36, 3465-3468. http//dx.doi.org/ 10.1016/0040-4039(95)00527-J; (b) Sajiki, H., Kuno, H. and Hirota, K. (1997) Chemoselective Inhibition of the Hydrogenolysis of the MPM Protective Group for Phenolic Hydroxy Functions Using a Pd/C-Pyridine Catalyst. Tetrahedron Letters, 38, 399-402. http//dx.doi.org/10. 1016/S0040-4039(96)02309-X; (c) Saijiki, H., Kuno, H. and Hirota, K. (1998) Suppression Effect of the Pd/C-Catalyzed Hydrogenolysis of a Phenolic Benzyl Protective Group by the Addition of Nitrogen Containing Bases. Tetrahedron Letters, 39, 7127-7130. http//dx. doi.org/10.1016/S0040-4039(98)01514-7; (d) Sajiki, H. and Hirota, K. (1998) The Formation of a Novel Pd/C Catalyzed Hydrogenation Using a Catalyst Posion Chemoselective Inhibition of the Hydrogenolysis for O-Benzyl Protective Group by the Addition of a Nitrogen-Containing Base. Tetrahedron, 54, 13981-13996. http//dx.doi.org/10.1016/S0040-4020(98)00882-5; (e) Sajiki, H. and Hirota, K. (2003) Palladium-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51, 320-324; (e) Sajiki, H., Hattori, K. and Hirota, K. (1998) The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst Chemoselective Hydrogenation without Deprotection of the O-Benzyl and ZV-Cbz Groups. The Journal of Organic Chemistry, 63, 7990-7992. - References - Scientific Research Publishing [scirp.org]
Application Note: Procedures for Using 2-Phenyl-1-(piperidin-4-yl)ethanol as a Pharmaceutical Building Block
Strategic Overview
2-Phenyl-1-(piperidin-4-yl)ethanol represents a privileged "dual-handle" scaffold in medicinal chemistry. Structurally characterized by a piperidine ring attached at the C4 position to a chiral ethanol chain terminating in a phenyl group, this molecule serves as a critical pharmacophore in the development of CNS-active agents.
Its structural geometry mimics the linker regions found in GluN2B-selective NMDA receptor antagonists (such as Ifenprodil analogs) and various neurokinin-1 (NK1) receptor antagonists. The molecule offers two distinct vectors for diversification:[1]
-
The Secondary Amine (
): A high-pKa nucleophile suitable for rapid library generation via reductive amination or amide coupling. -
The Secondary Alcohol (
): A chiral center allowing for stereochemical tuning and transformation into ethers, esters, or inverted amines via Mitsunobu chemistry.
This guide provides validated protocols for handling, protecting, and functionalizing this building block, with a specific focus on maintaining chemoselectivity and stereochemical integrity.
Critical Properties & Handling
Before initiating synthesis, researchers must account for the physicochemical behavior of the scaffold, particularly its basicity and potential for aggregation.
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Weight | ~205.30 g/mol | Ideal for fragment-based drug design (FBDD). |
| pKa (Calc.) | Amine: ~10.8 Alcohol: ~14.5 | The amine is highly basic; reactions requiring mild pH must use buffered systems. |
| Solubility | Soluble: MeOH, DCM, DMSO Insoluble: Hexanes, Water (neutral pH) | Free base requires organic solvents; salts (HCl) are water-soluble. |
| Chirality | 1 Chiral Center (C1 of ethanol chain) | Commercial sources are often racemic. Enantiomeric resolution is often required for bioactivity. |
| Stability | Hygroscopic (Free Base) | Store under inert atmosphere ( |
Synthetic Workflows & Decision Logic
The following decision tree outlines the strategic pathways for functionalizing the scaffold. The primary decision point is whether to prioritize the nitrogen (N) or oxygen (O) terminus.
Figure 1: Strategic derivatization map. Note that O-functionalization requires prior N-protection to prevent side reactions.
Detailed Experimental Protocols
Protocol A: Chemoselective N-Protection (Boc-Anhydride)
Objective: To protect the secondary amine without reacting with the secondary alcohol, enabling subsequent modifications at the oxygen center.
Mechanism: The amine is significantly more nucleophilic than the alcohol. By controlling temperature and stoichiometry, exclusive
Reagents:
-
2-Phenyl-1-(piperidin-4-yl)ethanol (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of the starting material in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen.
-
Base Addition: Add
(15 mmol) and cool the solution to 0°C using an ice bath. Tip: Cooling is critical to suppress O-acylation. -
Reagent Addition: Dropwise add a solution of
(11 mmol) in 10 mL DCM over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The amine spot (low
) should disappear, replaced by a higher spot (N-Boc). -
Workup:
-
Wash with 1M citric acid (2 x 30 mL) to remove unreacted amine and imidazole.
-
Wash with saturated
(30 mL) and brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Validation:
-NMR should show a singlet ~1.45 ppm (9H, Boc) and retention of the multiplet ~3.5-4.0 ppm (CH-OH), confirming the alcohol is free.
Protocol B: Enzymatic Kinetic Resolution (Chiral Separation)
Objective: To separate the enantiomers of the secondary alcohol. Bioactivity in NMDA antagonists is often stereospecific (e.g., Ifenprodil isomers).
Mechanism: Candida antarctica Lipase B (CALB) selectively acetylates one enantiomer (typically
Reagents:
-
N-Boc-2-phenyl-1-(piperidin-4-yl)ethanol (Racemic)
-
Vinyl Acetate (Acyl donor)
-
Immobilized Lipase (Novozym 435 or equivalent)
-
MTBE (Methyl tert-butyl ether) or Toluene
Step-by-Step Procedure:
-
Setup: Dissolve 1.0 g of the N-Boc racemic alcohol in 20 mL of MTBE.
-
Enzyme Addition: Add 5.0 equivalents of Vinyl Acetate and 100 mg of Immobilized Lipase.
-
Incubation: Shake the mixture at 30°C in an orbital shaker (200 rpm).
-
Monitoring: Monitor conversion by Chiral HPLC every 4 hours. Stop the reaction when conversion reaches exactly 50% (typically 24-48 hours).
-
Separation:
-
Filter off the enzyme beads.
-
Concentrate the filtrate.
-
Purification: Use column chromatography (Hexane/EtOAc gradient). The Acylated Enantiomer (less polar) will elute first; the Free Alcohol Enantiomer (more polar) will elute second.
-
-
Hydrolysis (Optional): The acylated enantiomer can be hydrolyzed (
) to recover the chiral alcohol with inverted configuration relative to the unreacted fraction.
Application Case Study: Synthesis of an NMDA Antagonist Analog
To demonstrate the utility of this building block, we describe the synthesis of a GluN2B-selective ligand analog, leveraging the "Ifenprodil-binding" pocket.
Workflow Logic:
-
Core Assembly: The piperidine nitrogen attacks a benzyl halide (or similar electrophile) to establish the "left-hand" side of the pharmacophore.
-
Linker Stabilization: The hydroxyl group interacts with the GluN2B subunit via hydrogen bonding.
Figure 2: Synthesis of an Ifenprodil-like analog using reductive amination.
Key Observation: In studies of Ifenprodil analogs, the relative stereochemistry between the piperidine substituents and the hydroxyl group dictates affinity. The threo diastereomers often exhibit superior selectivity for the NMDA receptor over
References
-
Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds. Source: PubMed (NIH) Significance: Establishes the structure-activity relationship (SAR) for piperidine-ethanol scaffolds in NMDA antagonists.
-
Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Source: Journal of Medicinal Chemistry (via NIH) Significance: details the importance of chiral resolution for this class of molecules.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Int. J. Mol. Sci. (via NIH) Significance: Provides broader context on the utility of piperidine building blocks in drug discovery.
-
4-Hydroxy-1-(2-phenylethyl)piperidine Product Information. Source: Cayman Chemical Significance:[3] Provides physical property data and safety handling for structurally similar piperidine-ethanol derivatives.
Sources
Troubleshooting & Optimization
Minimizing byproduct formation during 2-Phenyl-1-piperidin-4-ylethanol production
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1-piperidin-4-ylethanol. As a key intermediate in the development of various pharmacologically active compounds, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and optimize your synthetic strategy.
Introduction: Navigating the Synthetic Landscape
The synthesis of 2-Phenyl-1-piperidin-4-ylethanol is primarily achieved through two common pathways:
-
Grignard Reaction: The addition of a benzylmagnesium halide to an N-protected 4-piperidinecarboxaldehyde.
-
Ketone Reduction: The reduction of 2-phenyl-1-(piperidin-4-yl)ethanone.
Each route, while effective, presents a unique set of challenges, predominantly in the form of byproduct formation. Understanding the mechanistic origins of these impurities is the first step toward their effective mitigation. This guide will dissect these pathways, offering proactive and reactive measures to ensure the highest possible purity of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-Phenyl-1-piperidin-4-ylethanol, providing explanations for their causes and actionable solutions.
Route 1: Grignard Reaction with N-Boc-4-piperidinecarboxaldehyde
The Grignard reaction is a powerful tool for C-C bond formation, but it is also sensitive to reaction conditions.
Primary Suspect: Wurtz Coupling Byproduct (1,2-Diphenylethane)
Causality: The primary culprit is often the formation of 1,2-diphenylethane, a homocoupling product of the benzylmagnesium halide Grignard reagent. This occurs when the Grignard reagent reacts with the unreacted benzyl halide. This side reaction is particularly prevalent with reactive halides like benzyl chloride and is highly influenced by the choice of solvent and reaction conditions. Tetrahydrofuran (THF), a common solvent for Grignard reactions, can promote Wurtz coupling with benzylmagnesium chloride.
Troubleshooting Protocol:
-
Solvent Selection: Switch from THF to 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O). These solvents have been shown to significantly suppress the formation of the Wurtz coupling byproduct.[1][2][3]
-
Slow Addition: Add the benzyl chloride solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This minimizes the concentration of unreacted benzyl chloride in the reaction mixture.
-
Temperature Control: Initiate the reaction at room temperature and, if necessary, cool the flask to maintain a steady reaction rate without excessive heating. Prolonged heating at reflux can increase the rate of Wurtz coupling.
-
Magnesium Quality: Use fresh, high-quality magnesium turnings. An oxide layer on the magnesium can hinder the initiation of the Grignard reaction, leading to a buildup of benzyl chloride and increased Wurtz coupling.
Quantitative Data: Solvent Effect on Wurtz Coupling
| Solvent | Yield of Grignard Product (%) | Wurtz Coupling Byproduct Ratio |
| Diethyl Ether (Et₂O) | 94 | ~90:10 (Product:Byproduct)[2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | Significantly reduced vs. THF[1] |
| Tetrahydrofuran (THF) | 27 | ~30:70 (Product:Byproduct)[2] |
Primary Suspect: o-Tolyl Isomer
Causality: Benzylmagnesium halides have been reported to undergo a rearrangement to form o-tolylmagnesium halides, especially at higher temperatures.[4][5] This rearranged Grignard reagent can then react with the aldehyde to produce an isomeric alcohol, 1-(o-tolyl)-1-(piperidin-4-yl)methanol, which may be difficult to separate from the desired product.
Troubleshooting Protocol:
-
Maintain Low Temperature: Conduct the Grignard reaction at the lowest practical temperature to disfavor the rearrangement.
-
Rapid Subsequent Reaction: Once the Grignard reagent is formed, add the aldehyde promptly to consume the benzylmagnesium halide before it has a chance to rearrange.
Causality: The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane). Incomplete reaction can occur with insufficient acid or reaction time. Conversely, harsh acidic conditions can lead to side reactions, particularly if other acid-sensitive functional groups are present.
Troubleshooting Protocol:
-
Optimize Acid Concentration and Time: Start with milder conditions (e.g., lower concentration of acid, 0°C) and monitor the reaction by TLC or LC-MS to determine the optimal time for complete deprotection without significant degradation.
-
Alternative Deprotection Methods: If acidic conditions prove problematic, consider alternative methods such as using p-toluenesulfonic acid (p-TsOH) or thermolytic deprotection.[6]
Workflow for Grignard Synthesis and Troubleshooting
Caption: Workflow for Grignard synthesis with common issues and mitigation strategies.
Route 2: Reduction of 2-phenyl-1-(piperidin-4-yl)ethanone
The reduction of the ketone precursor is a more direct route, but careful control of the reducing agent and reaction conditions is necessary.
Causality: This is often due to insufficient reducing agent, deactivated reagent, or suboptimal reaction temperature. Sodium borohydride (NaBH₄) is a mild reducing agent, and its reactivity can be affected by the solvent and temperature.
Troubleshooting Protocol:
-
Stoichiometry: Ensure at least one molar equivalent of NaBH₄ is used. In practice, a slight excess (1.1-1.5 equivalents) is often employed to ensure complete conversion.
-
Reagent Quality: Use fresh, dry NaBH₄. The reagent can decompose upon exposure to moisture.
-
Solvent and Temperature: The reaction is typically run in an alcohol solvent like methanol or ethanol at 0°C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or gently heating may be necessary. However, be cautious as this can increase the risk of side reactions.[7][8]
Primary Suspect: Over-reduction with a strong reducing agent.
Causality: While less common with NaBH₄, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can potentially over-reduce the alcohol to the corresponding alkane, although this typically requires harsher conditions. More likely, cleavage of the C-N bond could occur under certain reductive conditions.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Use the milder NaBH₄ instead of LiAlH₄. NaBH₄ is highly selective for the reduction of aldehydes and ketones.[8][9]
-
Controlled Conditions: When using any reducing agent, maintain the recommended temperature and reaction time to avoid over-reduction.
Workflow for Ketone Reduction and Troubleshooting
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Optimizing purification strategies for crude 2-Phenyl-1-piperidin-4-ylethanol
Technical Support Center: Purification Strategies for 2-Phenyl-1-(piperidin-4-yl)ethanol
Executive Summary & Compound Profile
Compound: 2-Phenyl-1-(piperidin-4-yl)ethanol Chemical Class: 4-Substituted Piperidine / Secondary Amino-Alcohol Key Challenges:
-
Basicity: The secondary amine (pKa ~11.0) interacts strongly with acidic silanols on silica gel, causing severe peak tailing.[1][2]
-
Solubility: Amphiphilic nature (lipophilic phenyl/piperidine vs. polar hydroxyl/amine) can lead to "oiling out" during recrystallization.
-
Impurity Profile: Common contaminants include unreacted ketones (e.g., 4-acetylpyridine derivatives), pyridine analogs (from incomplete hydrogenation), and metal salts.
This guide provides an autonomous troubleshooting framework. We move beyond generic steps to explain why a method fails and how to engineer a solution based on the molecule's physicochemical properties.
Troubleshooting Guide (FAQ)
Category A: Chromatography Issues
Q1: I am observing severe peak tailing on silica gel, even with a methanol gradient. How do I fix this?
Diagnosis: The secondary amine on the piperidine ring is acting as a Lewis base, forming hydrogen bonds or ionic interactions with the acidic silanol groups (Si-OH) on the silica surface. This secondary retention mechanism causes the "tail" [1].[1][3]
Solution: You must suppress silanol ionization or block the active sites.
-
Add a Basic Modifier: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.
-
Mechanism:[4] TEA/NH₃ are stronger bases than your piperidine product. They preferentially bind to the silanol sites, "capping" them and allowing your product to elute symmetrically.
-
-
Switch Stationary Phase: If modifiers fail, use Amine-Functionalized Silica (e.g., NH2-silica). This surface is already basic, eliminating the need for mobile phase modifiers.
Q2: My product co-elutes with a pyridine impurity. The Rf values are too close.
Diagnosis: Pyridine and piperidine analogs often have similar polarities in standard neutral systems. However, their basicities differ significantly (Pyridine pKa ~5.2 vs. Piperidine pKa ~11.0).
Solution: Exploit the pKa difference (ΔpKa ≈ 6).
-
Protocol: Perform a "Salt Break" Extraction before chromatography.
-
Dissolve crude in EtOAc.
-
Wash with pH 6.0 phosphate buffer .
-
Result: The pyridine impurity (pKa 5.2) remains largely neutral (organic layer), while the piperidine product (pKa 11) is fully protonated (aqueous layer).
-
Separate layers. Basify the aqueous layer to pH >12 with NaOH and back-extract the pure piperidine into DCM [2].
-
Category B: Extraction & Yield Loss
Q3: I lost 40% of my mass during the aqueous workup. Where did it go?
Diagnosis:
The pH of your aqueous phase was likely too low. Piperidines form water-soluble salts easily. Even at pH 9 or 10, a significant fraction may still exist as the protonated cation (
Solution: Target a pH at least 2 units above the pKa.
-
Target pH: >12.5 .
-
Check: Use a calibrated pH probe, not just litmus paper (which can be ambiguous at high pH).
-
Salting Out: Saturate the aqueous phase with NaCl before the final organic extraction to decrease the water solubility of the free base (Salting-out effect).
Category C: Crystallization[2][4][5][6][7][8]
Q4: My product "oils out" instead of crystallizing. What am I doing wrong?
Diagnosis: The compound is likely too soluble in your hot solvent, or the polarity gap between the solvent and the oil is too large. This often happens in pure ethanol or methanol.
Solution: Use a Binary Solvent System with a polarity gradient.
-
Recommended System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent) .
-
Protocol:
-
Dissolve crude oil in minimal hot EtOAc (60°C).
-
Add hot Heptane dropwise until persistent cloudiness appears.
-
Add 1-2 drops of EtOAc to clear the solution.
-
Crucial Step: Cool slowly to room temperature with stirring. Rapid cooling traps impurities and promotes oiling.
-
Seeding: If available, add a seed crystal at 35°C.
-
Strategic Decision Workflows (Visualized)
Workflow 1: Purification Logic Tree
Caption: A decision matrix for selecting the optimal purification route based on crude purity and physical state.
Workflow 2: The "Silanol Effect" & Amine Modification
Caption: Mechanism of peak tailing and how triethylamine (TEA) corrects it by blocking active silanol sites.
Optimized Experimental Protocols
Protocol A: High-Yield Acid-Base Purification
Best for removing non-basic impurities (starting ketones, neutral byproducts).
| Step | Action | Critical Parameter |
| 1. Dissolution | Dissolve crude (10g) in DCM (100 mL). | Ensure complete solubility. |
| 2. Extraction | Extract with 1M HCl (3 x 50 mL). | Product moves to Aqueous Phase ( |
| 3. Wash | Wash combined aqueous layers with EtOAc (50 mL). | Discard organic layer (removes neutral impurities). |
| 4. Basification | Cool aqueous layer to 0°C. Add 6M NaOH dropwise. | Target pH: >12.5 . Watch for exotherm. |
| 5. Recovery | Extract cloudy aqueous mix with DCM (3 x 75 mL). | Do not use Ether (poor solubility for this alcohol). |
| 6. Drying | Dry over anhydrous Na₂SO₄ and concentrate. | Yields free base. |
Protocol B: Flash Chromatography (Silica)
Best for separating regioisomers or closely related amine impurities.
-
Stationary Phase: Spherical Silica Gel (40–60 µm).
-
Pre-treatment: Slurry silica in starting eluent containing the modifier.
-
Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).
-
Mobile Phase B: Methanol (MeOH) + 1% TEA.
-
Gradient:
-
0–5 min: 100% A (Isocratic)
-
5–25 min: 0% → 10% B
-
25–30 min: 10% → 20% B
-
-
Note: Flush column with 100% MeOH after run to remove all amines before re-equilibration.
References
-
Chromatography Online. (2025). Troubleshooting Peak Tailing in HPLC and Flash Chromatography of Amines. LCGC International. Available at: [Link]
-
Organic Syntheses. (2005).[5] Preparation and Recrystallization of Chiral Piperidine Alcohols. Org. Synth. 2005, 82, 43. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming Degradation of 2-Phenyl-1-piperidin-4-ylethanol
A Senior Application Scientist's Guide to Ensuring Stability Under Thermal Stress
Welcome to the technical support center for 2-Phenyl-1-piperidin-4-ylethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this molecule, particularly under thermal stress. As direct stability data for this specific compound is limited, this document synthesizes foundational organic chemistry principles and data from structurally analogous compounds—such as benzylic alcohols and piperidine derivatives—to provide a robust, scientifically-grounded framework for troubleshooting and mitigation.
Our approach is built on predicting and identifying the most probable degradation pathways based on the molecule's functional groups: a secondary benzylic alcohol and a piperidine ring. By understanding the why behind the degradation, you can strategically design experiments and handling procedures to preserve the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My sample of 2-Phenyl-1-piperidin-4-ylethanol is showing a new, more non-polar peak in my reverse-phase HPLC analysis after heating. What is likely happening?
A1: The appearance of a more non-polar (i.e., faster eluting) peak is a classic sign of a dehydration reaction. The secondary alcohol group on your molecule can be eliminated as a water molecule under thermal stress, especially in the presence of trace acidic or basic impurities. This elimination reaction forms a double bond, creating a more non-polar alkene derivative, which would elute earlier on a C18 column.
Q2: I've observed a slight yellow or brown discoloration in my sample after it was heated or left at room temperature for an extended period. What could be the cause?
A2: Discoloration is often indicative of oxidation. The secondary benzylic alcohol is susceptible to oxidation, which would convert it into the corresponding ketone (2-Phenyl-1-(piperidin-4-yl)ethan-1-one).[1][2][3] This new carbonyl group, conjugated with the phenyl ring, can form chromophores that absorb visible light, leading to a colored appearance. Even trace amounts of such impurities can cause noticeable color changes.
Q3: Can the piperidine ring itself contribute to degradation?
A3: Yes. While the secondary alcohol is often the primary site of thermal degradation, the piperidine nitrogen can undergo N-oxidation, especially in the presence of oxidizing agents or peroxides. This would form an N-oxide derivative. Although this is typically less common under simple thermal stress, it's a possibility to consider, particularly during forced degradation studies.
Q4: Are there standard regulatory guidelines I should follow when investigating this degradation?
A4: Absolutely. The International Council for Harmonisation (ICH) Q1A(R2) guideline is the global standard for stability testing of new drug substances.[4][5][6][7][8] It outlines protocols for forced degradation studies (thermal, photolytic, hydrolytic, oxidative stress) which are designed to identify likely degradation products and establish the stability-indicating nature of your analytical methods.
Troubleshooting Guide: From Observation to Identification
This section provides a systematic approach to diagnosing the root cause of degradation in your experiments.
Observation 1: New Peak(s) Detected by HPLC/LC-MS
Your primary tool for investigating degradation is chromatography. If you observe a new peak, the next step is to identify its structure.
Potential Cause A: Dehydration (Elimination Reaction)
-
Mechanism: The secondary alcohol is protonated (often by trace acid), turning the hydroxyl group into a good leaving group (water).[9][10] A subsequent elimination step, likely following an E1 mechanism due to the stability of the resulting benzylic carbocation, forms an alkene.[11][12][13]
-
Identifying Feature: A mass loss of 18 Da (the mass of water) from the parent compound.
dot
Caption: Dehydration pathway of 2-Phenyl-1-piperidin-4-ylethanol under thermal stress.
Potential Cause B: Oxidation
-
Mechanism: The secondary benzylic alcohol is oxidized to a ketone. This can be triggered by atmospheric oxygen, especially at elevated temperatures, or by residual oxidizing agents from synthesis.[1][14][15]
-
Identifying Feature: A mass loss of 2 Da (loss of two hydrogen atoms) from the parent compound.
dot
Caption: Oxidation pathway of 2-Phenyl-1-piperidin-4-ylethanol.
Experimental Protocol: Identifying Degradation Products by LC-MS
-
Sample Preparation:
-
Prepare a "control" sample by dissolving the compound in a suitable solvent (e.g., Acetonitrile/Water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Prepare a "stressed" sample by heating a solution or solid sample of the compound at a relevant temperature (e.g., 60-80°C) for a defined period (e.g., 24 hours). Dissolve in the same solvent as the control.
-
-
LC-MS Method:
-
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes. This will ensure the elution of both the polar parent compound and any less polar degradants.
-
MS Detection: Use Electrospray Ionization (ESI) in positive mode. Scan a relevant mass range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Compare the chromatograms of the control and stressed samples.
-
Extract the mass spectra for the parent peak and any new peaks in the stressed sample.
-
Look for ions corresponding to the expected masses:
-
Parent: [M+H]⁺
-
Dehydration Product: [M-18+H]⁺
-
Oxidation Product: [M-2+H]⁺
-
-
Mitigation Strategies & Best Practices
Once you have identified the degradation pathway, you can implement targeted strategies to prevent it.
Strategy 1: Strict pH Control
-
Rationale: Dehydration is often catalyzed by acidic or basic conditions.[9][10] The piperidine nitrogen makes the local environment of the molecule basic, which can sometimes self-catalyze certain reactions. Ensuring the compound is stored and handled in a buffered solution or as a specific salt form at a neutral pH can significantly enhance stability.
-
Actionable Protocol:
-
Prepare solutions of your compound in a series of buffers (e.g., pH 5, 7, and 9).
-
Subject these solutions to thermal stress (e.g., 60°C for 48 hours).
-
Analyze by HPLC to determine which pH condition minimizes the formation of the dehydration product.
-
Strategy 2: Use of an Inert Atmosphere
-
Rationale: Oxidation requires an oxidizing agent, most commonly atmospheric oxygen.[14] Handling and storing the compound under an inert atmosphere can effectively prevent the formation of the ketone degradant.
-
Actionable Protocol:
-
When working with the compound in solution, gently bubble nitrogen or argon gas through the solvent before adding the compound.
-
For solid samples, store vials in a desiccator or glove box that has been purged with nitrogen or argon.
-
When heating reactions or solutions, maintain a positive pressure of inert gas.
-
Strategy 3: Addition of Antioxidants
-
Rationale: Antioxidants are compounds that are more easily oxidized than your compound of interest.[16][17][18] They act as sacrificial agents, protecting your molecule from oxidative degradation.[17][19]
-
Actionable Protocol:
-
Screen common pharmaceutical antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid.
-
Prepare solutions of your compound with and without a small amount (e.g., 0.01% w/v) of an antioxidant.
-
Expose the solutions to thermal stress and analyze by HPLC.
-
Compare the level of the oxidation product in the samples with and without the antioxidant to determine its effectiveness.
-
Summary of Mitigation Approaches
| Degradation Pathway | Primary Cause | Mitigation Strategy | Key Parameters to Control |
| Dehydration | Presence of acid/base catalysts | pH Control, Use of appropriate salt form | pH, Buffer choice |
| Oxidation | Presence of Oxygen | Inert Atmosphere, Antioxidants | Oxygen exposure, Peroxide impurities |
Logical Troubleshooting Workflow
The following diagram outlines a systematic workflow for addressing stability issues with 2-Phenyl-1-piperidin-4-ylethanol.
dot
Caption: Systematic workflow for diagnosing and mitigating degradation.
References
-
Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Oxidation of Secondary Benzylic Alcohols to Ketones and Benzylic Oxygenation of Alkylarenes with Hydrogen Peroxide in the Presence of Activated Carbon. Synlett. [Link]
-
Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. [Link]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]
-
Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
Pharmaceutical Antioxidants. Slideshare. [Link]
-
Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. [Link]
-
Antioxidants. CD Formulation. [Link]
-
Quality Guidelines. ICH. [Link]
-
ANTIOXIDANTS: In Pharmaceutical Formulation. Knowledge of Pharma. [Link]
-
Dehydration of alcohols (video). Khan Academy. [Link]
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
-
(PDF) Rational use of antioxidants in solid oral pharmaceutical preparations. ResearchGate. [Link]
-
Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry (RSC Publishing). [Link]
-
What are the detection methods for piperidine? Biosynce Blog. [Link]
-
Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. [Link]
-
What are the storage stability of Piperidine Series compounds over time? BTC Blog. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]
-
Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Piperidine. Wikipedia. [Link]
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. ResearchGate. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. ResearchGate. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
-
Kinetics Study of Thermal Degradation of Epoxy Resins Modified with 2-(Diphenylphosphinyl)-1, 4-Benzenediol. ResearchGate. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 3. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Official web site : ICH [ich.org]
- 9. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 10. study.com [study.com]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 16. scielo.br [scielo.br]
- 17. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 18. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 19. Antioxidants - CD Formulation [formulationbio.com]
Validation & Comparative
Comparative Guide: Biological Activity of 2-Phenyl-1-piperidin-4-ylethanol vs. Structural Analogs
The following is a comprehensive technical comparison guide for 2-Phenyl-1-piperidin-4-ylethanol and its structural analogs, focusing on their biological activity within the context of NMDA receptor modulation and Sigma receptor pharmacology .
Executive Summary
2-Phenyl-1-piperidin-4-ylethanol (CAS: 24152-51-0), also referred to as
This guide objectively compares the biological activity, physicochemical properties, and mechanistic suitability of this scaffold against its direct analogs and parent drugs. The analysis highlights its utility as a probe for hydrophobic pocket mapping in the GluN2B allosteric site.
Chemical & Pharmacological Profile
The Molecule: 2-Phenyl-1-piperidin-4-ylethanol[1][2][3][4][5][6]
-
Core Structure: A piperidine ring substituted at the C4 position with a 1-hydroxy-2-phenylethyl group.[1][2]
-
Key Feature: The hydroxyl group on the linker creates a chiral center and introduces polarity into the typically hydrophobic benzyl-piperidine motif.
-
Primary Targets:
-
NMDA Receptor (GluN2B Subunit): Allosteric modulation (Ifenprodil binding site).
-
Sigma Receptors (
, ): Chaperone interaction and modulation of calcium signaling.
-
Mechanism of Action
The molecule functions as a negative allosteric modulator (NAM) . It binds to the amino-terminal domain (ATD) of the GluN2B subunit, stabilizing the receptor in a closed, desensitized conformation. This mechanism is distinct from pore blockers (e.g., MK-801) and competitive antagonists, offering a safer profile with reduced psychotomimetic side effects.
Signaling Pathway (NMDA Modulation)
The following diagram illustrates the interference of the scaffold in the Glutamate-NMDA-Ca2+ signaling cascade.
Figure 1: Mechanism of Allosteric Inhibition. The scaffold binds to the GluN2B ATD, preventing the structural rearrangement required for maximal channel opening.
Comparative Analysis: Scaffold vs. Analogs
The biological potency of 2-Phenyl-1-piperidin-4-ylethanol is best understood by comparing it to the "Parent" scaffold (4-Benzylpiperidine) and the "Optimized Drug" (Ifenprodil).
Structural Activity Relationship (SAR)
| Feature | 2-Phenyl-1-piperidin-4-ylethanol (Subject) | 4-Benzylpiperidine (Parent Analog) | Ifenprodil (Drug Standard) |
| Structure | Piperidine-4-yl-CH(OH)-CH2-Ph | Piperidine-4-yl-CH2-Ph | Phenol-linker-N-Piperidine-4-yl-CH2-Ph |
| Linker Polarity | High (Hydroxyl group) | Low (Methylene only) | Mixed (Hydroxyl on N-linker) |
| GluN2B Affinity | Moderate ( | High ( | Very High ( |
| Sigma-1 Affinity | High (Promoted by OH) | Moderate | High |
| Selectivity | Low (Promiscuous binder) | Moderate | High (GluN2B Selective) |
| Role | Probe / Intermediate | Pharmacophore Core | Therapeutic Agent |
Key Insights:
-
Effect of the Hydroxyl Group: The addition of the hydroxyl group to the ethyl linker in the subject molecule increases water solubility (lower LogP) but may reduce affinity for the deep hydrophobic pocket of the GluN2B receptor compared to the unsubstituted 4-benzylpiperidine. However, this OH group can enhance binding to Sigma-1 receptors , which often favor polar interactions near the amine.
-
Fragment vs. Whole: The subject molecule lacks the "Left-Hand Side" (phenol-linker) of Ifenprodil. This left-hand side is crucial for anchoring the molecule at the interface of the GluN1/GluN2B subunits. Consequently, the subject molecule acts as a weak antagonist or a fragment probe rather than a potent drug.
Experimental Protocols
To validate the activity of this scaffold, the following protocols are recommended. These assays distinguish between simple channel blockade and specific allosteric modulation.
Protocol A: Radioligand Binding Assay (GluN2B Affinity)
Objective: Determine the binding affinity (
-
Membrane Preparation: Homogenize rat forebrain tissue or HEK293 cells expressing recombinant hGluN1/hGluN2B receptors. Centrifuge at 48,000
for 20 min. -
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Ligand: 5 nM [3H]-Ifenprodil.
-
Competitor: 2-Phenyl-1-piperidin-4-ylethanol (1 nM – 100
M). -
Non-specific: 10
M Spermine or unlabeled Ifenprodil.
-
-
Equilibrium: Incubate for 2 hours at 4°C (to minimize receptor degradation).
-
Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Ca2+ Flux Assay (FLIPR)
Objective: Assess functional inhibition of NMDA-induced calcium influx.
-
Cell Culture: Plate HEK293-GluN1/GluN2B cells in 96-well poly-D-lysine coated plates.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Pre-treatment: Add test compound (Scaffold) 10 min prior to stimulation.
-
Stimulation: Inject Glutamate (10
M) + Glycine (10 M). -
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) for 120 seconds.
-
Data: Plot % Inhibition vs. Log[Concentration].
Workflow: Synthesis & Validation
The following diagram outlines the logical flow from using this scaffold as a building block to validating its biological activity.
Figure 2: Validation Workflow. From chemical intermediate to pharmacological validation.
References
-
Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology, 44(4), 851-859. Link
-
Chenard, B. L., et al. (1991). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol: A Potent New Neuroprotectant which Blocks N-Methyl-D-aspartate Responses." Journal of Medicinal Chemistry, 34(10), 3085-3090. Link
-
Mony, L., et al. (2009). "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology, 157(8), 1301-1317. Link
-
PubChem Compound Summary. (2023). "2-Phenyl-1-piperidin-4-ylethanol (CID 329776402)." National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2023). "Product Specification: 2-Phenyl-1-piperidin-4-ylethanol." Merck KGaA. Link
Sources
Technical Guide: Validating Assay Sensitivity for 2-Phenyl-1-piperidin-4-ylethanol
This guide is structured as a technical comparison and validation protocol for the detection of 2-Phenyl-1-piperidin-4-ylethanol (PPE) and related piperidine-ethanol intermediates. It is designed for analytical scientists requiring rigorous sensitivity validation (LOD/LOQ) in line with ICH Q2(R2) guidelines.
Executive Summary & Molecule Profile[1]
2-Phenyl-1-piperidin-4-ylethanol (PPE) represents a class of amino-alcohol intermediates often encountered in the synthesis of NMDA antagonists (e.g., Ifenprodil derivatives) or opioid precursors.[1]
-
Chemical Challenges: The molecule possesses a secondary hydroxyl group (polar), a basic piperidine nitrogen (
), and a phenyl chromophore. -
The Analytical Gap: While the phenyl ring allows for UV detection, the molar absorptivity (
) is often insufficient for trace-level impurity profiling (<0.05%), necessitating high-sensitivity alternatives like LC-MS/MS.[1] -
Objective: This guide validates the shift from HPLC-UV to LC-MS/MS for high-sensitivity applications and defines the protocol for establishing Limits of Detection (LOD) and Quantitation (LOQ).
Comparative Analysis: Selecting the Right Detector
For routine assay (purity >98%), HPLC-UV is sufficient.[1] However, for trace analysis (metabolites, genotoxic impurities, or cleaning validation), the choice of detector dictates the sensitivity limit.
Table 1: Performance Matrix (PPE Detection)
| Feature | HPLC-UV (Diode Array) | LC-MS/MS (Triple Quad) | GC-MS (EI) |
| Primary Mechanism | UV Absorption (Phenyl | Electrospray Ionization (ESI+) | Electron Impact (Fragmentation) |
| Sensitivity (LOD) | |||
| Selectivity | Low (Co-elution risk) | High (MRM transitions) | High (Spectral fingerprint) |
| Sample Prep | Dilute & Shoot | Protein Precip.[1] / SPE | Requires Derivatization (TMS) |
| Linearity Range | |||
| Suitability | Raw Material Assay | Trace Impurities / PK | Volatile Impurities |
Expert Insight:
-
Why not GC-MS? PPE contains both a hydroxyl and an amine group.[1] Without derivatization (e.g., BSTFA/TMCS), these polar groups cause peak tailing and thermal instability in the injector port. LC-MS/MS avoids this extra step.[1]
-
The UV Limitation: The phenyl ring absorption max is typically
210 nm (non-specific) or 257 nm (weak). At trace levels, mobile phase noise at 210 nm often masks the analyte signal.
Recommended Workflow: LC-MS/MS[2]
To achieve maximum sensitivity, we utilize the basicity of the piperidine nitrogen for positive mode electrospray ionization (ESI+).
Instrumental Conditions (The "Gold Standard")
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 with polar embedding (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex Biphenyl),
mm, 1.7 µm.-
Rationale: The biphenyl phase offers enhanced
selectivity for the phenyl ring of PPE.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acidic pH ensures the piperidine nitrogen is protonated (
), maximizing ESI+ signal intensity.
-
-
MS Transitions (MRM):
-
Precursor:
(Calculated based on MW 205.3). -
Quantifier Ion: Loss of
or cleavage of the piperidine ring (experimentally determined).
-
Decision Logic for Method Selection
The following diagram illustrates when to deploy UV versus MS based on the Analytical Target Profile (ATP).
Figure 1: Decision matrix for selecting the detection platform based on concentration and matrix complexity.
Protocol: Validating Assay Sensitivity (LOD/LOQ)
This protocol follows ICH Q2(R2) guidelines, focusing on the Signal-to-Noise (S/N) approach, which is most appropriate for instrumental methods exhibiting baseline noise.[1]
Step 1: Preparation of Linearity Standards
-
Stock Solution: Dissolve 10 mg PPE in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock to 1 µg/mL in Mobile Phase A.
-
Serial Dilutions: Prepare a series covering the expected LOQ (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 ng/mL).
Step 2: Signal-to-Noise (S/N) Determination
Inject each dilution (n=3) and measure the height of the analyte peak relative to the baseline noise (measured over a distance of 20 times the peak width at half-height).[1]
-
LOD Criteria: Concentration yielding S/N
3:1. -
LOQ Criteria: Concentration yielding S/N
10:1.
Step 3: Verification of Precision at LOQ
Once the estimated LOQ is found (e.g., 1.0 ng/mL), you must validate it.
-
Prepare 6 independent samples at the LOQ concentration.
-
Inject each sample.
-
Calculate % RSD (Relative Standard Deviation).[2]
Acceptance Criteria (ICH/FDA):
-
Accuracy: 80–120% recovery at LOQ.
-
Precision: RSD
20% at LOQ.
Step 4: The "Standard Deviation of Response" Method (Alternative)
For highly stable baselines where S/N is hard to estimate manually, use the regression line from the linearity curve:
- : Standard deviation of the y-intercepts (or residual standard deviation of the regression line).
- : Slope of the calibration curve.
Visualizing the Validation Workflow
The following diagram outlines the sequence of experiments required to fully validate sensitivity.
Figure 2: Step-by-step workflow for validating Limits of Detection (LOD) and Quantitation (LOQ).
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). European Medicines Agency.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
PubChem. (2023).[3] Compound Summary: 1-(2-Phenylethyl)-4-piperidinol.[4][1] National Library of Medicine. [1]
Sources
Safety Operating Guide
2-Phenyl-1-piperidin-4-ylethanol proper disposal procedures
This guide outlines the technical and operational protocols for the safe disposal of 2-Phenyl-1-piperidin-4-ylethanol (CAS: 329776-40-2 / MDL: MFCD09864253).
As a Senior Application Scientist, I must emphasize that while this specific compound is not typically classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, its chemical profile (secondary amine, lipophilic aromatic moiety) necessitates handling it as Hazardous Organic Waste . Its classification as WGK 3 (Severely Hazardous to Waters) dictates a strict zero-discharge policy.
Chemical Profile & Hazard Identification
Before disposal, you must validate the waste stream identity.[1] This compound is often an intermediate in pharmaceutical synthesis and possesses dual functionality (amine/alcohol).
| Property | Specification | Operational Implication |
| Chemical Name | 2-Phenyl-1-(piperidin-4-yl)ethanol | Labeling requirement |
| Physical State | Solid (White to off-white powder) | Dust control required |
| Acidity/Basicity | Basic (Secondary amine) | Do not mix with strong acids (Exotherm risk) |
| Water Hazard | WGK 3 (Severe) | ABSOLUTELY NO DRAIN DISPOSAL |
| Combustibility | Storage Class 11 (Combustible Solid) | Segregate from oxidizers |
| Solubility | Low water solubility; Soluble in MeOH, DMSO | Rinse glassware with organic solvent |
Regulatory Framework (RCRA & Local)
Although not explicitly listed on the EPA’s P or U lists, this substance must be characterized by the generator (you) under 40 CFR § 262.11 .
-
Waste Code Assignment:
-
Unused Pure Substance: If disposing of the pure solid, it is often classified as Non-Regulated Chemical Waste by federal standards unless it exhibits toxicity characteristics (TCLP). However, best practice is to manage it as D001 (Ignitable) if mixed with flammable solvents, or assign a state-specific hazardous code.
-
Process Waste (Solvated): If dissolved in methanol/acetonitrile, the waste assumes the codes of the solvent (e.g., F003 , D001 ).
-
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired inventory, spill cleanup residues, or off-spec solids.
-
PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling open powder outside a fume hood.
-
Containerization:
-
Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Do not use metal containers if the substance is potentially corrosive to metals (amines can be corrosive to aluminum/zinc).
-
-
Labeling:
-
Secondary Containment: Place the sealed jar into a clear secondary bag or bin to prevent contamination of the central waste area.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC waste, reaction filtrates.
-
Segregation:
-
Segregate into "Basic Organic Waste" streams.
-
CRITICAL: Ensure the waste container does not contain acidic waste (e.g., acid chlorides, strong mineral acids). Mixing this amine with acids will generate heat and potentially form salts that precipitate and clog waste lines.
-
-
Solvent Compatibility:
-
Compatible with: Methanol, Ethanol, Acetonitrile, DCM.
-
Incompatible with: Peroxides, Anhydrides, Strong Oxidizers.
-
-
Rinsing:
-
Triple rinse all contaminated glassware with Methanol.
-
Add rinsate to the liquid waste container.
-
Spill Cleanup Procedure (Immediate Action)
If a spill occurs (< 10g), follow this containment logic:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Neutralize/Absorb:
-
Solids: Do not sweep dry dust (aerosol risk). Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.
-
Liquids: Absorb with vermiculite or chemically inert pads . Do not use sawdust (combustible).
-
-
Decontaminate: Wipe the surface with a mild dilute acid (e.g., 1% acetic acid) to neutralize the amine residue, followed by a water rinse. Collect all wipes as solid hazardous waste.
Disposal Decision Logic (Visualization)
The following diagram illustrates the decision matrix for segregating this specific compound.
Figure 1: Decision matrix for segregating 2-Phenyl-1-piperidin-4-ylethanol waste streams based on physical state and solvent composition.
References
-
Sigma-Aldrich . 2-Phenyl-1-piperidin-4-ylethanol Product Specification & Safety Info. Retrieved from
-
PubChem . Compound Summary: 2-Phenyl-1-piperidin-4-ylethanol (SID 329776402). National Library of Medicine. Retrieved from
-
US EPA . Hazardous Waste Identification Guidance (40 CFR Part 261). Retrieved from
-
German Environment Agency (UBA) . Ordinance on Systems for Handling Water-polluting Substances (AwSV). (Reference for WGK 3 classification logic). Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
